molecular formula C4H8O3 B100865 (1,2-Dihydroxyethyl)oxirane CAS No. 17177-50-3

(1,2-Dihydroxyethyl)oxirane

Cat. No.: B100865
CAS No.: 17177-50-3
M. Wt: 104.1 g/mol
InChI Key: KRBIHOANUQUSRV-UHFFFAOYSA-N
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Description

These compounds contain an alcohol group at two adjacent positions . This compound is of significant interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Scientific Research Applications

(1,2-Dihydroxyethyl)oxirane has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: It serves as a model compound for studying enzyme-catalyzed epoxidation reactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of resins, coatings, and adhesives.

Future Directions

While specific future directions for “(1,2-Dihydroxyethyl)oxirane” were not found, it’s known that oxetanes have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . As a result, these units have been widely adopted in medicinal chemistry programs in recent years .

Biochemical Analysis

Biochemical Properties

(1,2-Dihydroxyethyl)oxirane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to undergo biocatalytic hydrolysis using bacterial epoxide hydrolases . This interaction leads to the formation of vicinal diols .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes like epoxide hydrolases. The compound undergoes biocatalytic hydrolysis, leading to the formation of vicinal diols . This process involves binding interactions with the enzyme, potentially leading to enzyme activation and changes in gene expression.

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with enzymes like epoxide hydrolases . This interaction could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1,2-Dihydroxyethyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of butadiene, followed by hydrolysis. The reaction typically requires an oxidizing agent such as peracetic acid or hydrogen peroxide in the presence of a catalyst like molybdenum or tungsten compounds .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity, with temperatures typically maintained between 50-100°C and pressures ranging from atmospheric to several atmospheres .

Chemical Reactions Analysis

Types of Reactions: (1,2-Dihydroxyethyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diols, alcohols, carboxylic acids, and various substituted derivatives .

Comparison with Similar Compounds

Comparison: (1,2-Dihydroxyethyl)oxirane is unique due to its diol functionality, which imparts distinct reactivity compared to other oxiranes. For instance, while cis-2,3-epoxybutane and trans-2,3-epoxybutane are primarily used in polymer synthesis, this compound’s diol groups make it more versatile for various chemical transformations and biological studies .

Properties

IUPAC Name

1-(oxiran-2-yl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c5-1-3(6)4-2-7-4/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBIHOANUQUSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030933
Record name 3,4-Epoxybutane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17177-50-3, 146611-76-9
Record name 3,4-Epoxy-1,2-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17177-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Epoxybutane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017177503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediol, 1-oxiranyl-, (R*,S*)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146611769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Epoxybutane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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